molecular formula C6H11N3O2 B6239579 4-methyl-3-oxopiperazine-2-carboxamide CAS No. 2377032-70-5

4-methyl-3-oxopiperazine-2-carboxamide

Cat. No.: B6239579
CAS No.: 2377032-70-5
M. Wt: 157.17 g/mol
InChI Key: HRLLCGJWAXGXLA-UHFFFAOYSA-N
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Description

4-methyl-3-oxopiperazine-2-carboxamide is a synthetic organic compound with the molecular formula C6H11N3O2 It is a piperazine derivative, characterized by the presence of a carboxamide group at the second position and a methyl group at the fourth position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxopiperazine-2-carboxamide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the carboxamide and methyl groups. One common method involves the acylation of 4-methylpiperazine with a suitable carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxopiperazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

4-methyl-3-oxopiperazine-2-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-oxopiperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and target involved.

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperazine-2-carboxamide: Similar structure but lacks the oxo group at the third position.

    3-oxopiperazine-2-carboxamide: Similar structure but lacks the methyl group at the fourth position.

    4-methyl-3-oxopiperidine-2-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

4-methyl-3-oxopiperazine-2-carboxamide is unique due to the presence of both the methyl and oxo groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2377032-70-5

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

4-methyl-3-oxopiperazine-2-carboxamide

InChI

InChI=1S/C6H11N3O2/c1-9-3-2-8-4(5(7)10)6(9)11/h4,8H,2-3H2,1H3,(H2,7,10)

InChI Key

HRLLCGJWAXGXLA-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(C1=O)C(=O)N

Purity

95

Origin of Product

United States

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